Furcloprofen
Description
Furcloprofen (CAS 58012-63-8) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and alleviating pain and inflammation. While its clinical use is less documented compared to mainstream NSAIDs like ibuprofen or flurbiprofen, it shares structural and mechanistic similarities with several compounds under the HS6 code 293290, including furaprofen, furobufen, and furofenac .
Properties
CAS No. |
58012-63-8 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(8-chlorodibenzofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-8(15(17)18)9-2-4-11-12-7-10(16)3-5-13(12)19-14(11)6-9/h2-8H,1H3,(H,17,18) |
InChI Key |
KWGCXQZMMAVJTB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Cl)C(=O)O |
Synonyms |
8-chloro-alpha-methyl-3-dibenzofuranacetic acid Ro 21-5521 Ro-21-5521 |
Origin of Product |
United States |
Preparation Methods
The synthesis of furcloprofen involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors.
Chlorination: The dibenzofuran core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Introduction of the Carboxylic Acid Group:
Chemical Reactions Analysis
Furcloprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Furcloprofen has several scientific research applications, including:
Biology: The compound is investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for developing new pain-relief medications.
Medicine: this compound’s anti-inflammatory properties are explored for treating conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
Furcloprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties of Furcloprofen and Analogues
| Compound | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 58012-63-8 | C₁₅H₁₃ClO₂ | Chlorophenyl group attached to propionic acid |
| Furaprofen | 67700-30-5 | C₁₅H₁₄O₃S | Thiophene ring substitution |
| Furobufen | 38873-55-1 | C₁₃H₁₈O₃ | Furan ring with butyl side chain |
| Furofenac | 56983-13-2 | C₁₄H₁₁Cl₂NO₃ | Dichlorophenyl-acetic acid derivative |
Key Observations :
- This compound is distinguished by a chlorophenyl group, whereas furaprofen incorporates a sulfur-containing thiophene ring .
Pharmacokinetic Comparison
Absorption and Metabolism:
- This compound: Limited data available. Based on structural analogs, it is likely rapidly absorbed orally with hepatic metabolism via cytochrome P450 enzymes.
- Furaprofen : Similar to this compound but may exhibit slower absorption due to sulfur-based substituents .
- Flurbiprofen (reference compound): High oral bioavailability (>90%), metabolized to glucuronides, and excreted renally .
Half-Life and Excretion:
- This compound’s half-life is uncharacterized in the provided evidence. Comparatively, flurbiprofen has a half-life of 3–6 hours, suggesting frequent dosing .
Pharmacodynamic Differences
Mechanism of Action:
All compounds inhibit COX-1/COX-2, but potency varies:
- This compound : Predicted to have moderate COX-2 selectivity due to chlorophenyl group .
- Furofenac : Dichlorophenyl structure may confer higher COX-1 inhibition, increasing gastrointestinal risk .
- Flurbiprofen : Balanced COX-1/COX-2 inhibition, linked to both analgesic efficacy and gastric side effects .
Key Findings :
- This compound’s clinical data are sparse compared to flurbiprofen, which has well-documented efficacy in postoperative pain .
Biological Activity
Furcloprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound functions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By reducing their synthesis, this compound alleviates inflammatory responses and pain associated with various conditions.
Pharmacological Properties
-
Anti-inflammatory Activity :
- This compound exhibits significant anti-inflammatory effects, making it effective in treating conditions like arthritis and other inflammatory disorders.
- It has been shown to reduce edema and pain in animal models of inflammation.
-
Analgesic Effects :
- The compound provides relief from pain through both peripheral and central mechanisms.
- Studies indicate that this compound can effectively manage postoperative pain and chronic pain conditions.
-
Antipyretic Activity :
- Like other NSAIDs, this compound possesses antipyretic properties, helping to reduce fever by acting on the hypothalamic heat-regulating center.
Case Studies
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A randomized controlled trial involving patients with osteoarthritis demonstrated that this compound significantly reduced pain levels compared to a placebo group. Patients reported improved mobility and quality of life over a 12-week period.
- Case Study 2 : In a cohort study examining postoperative patients, those administered this compound experienced lower pain scores and reduced need for opioid analgesics compared to those receiving standard care.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other NSAIDs:
| Compound | Anti-inflammatory | Analgesic | Antipyretic | Gastrointestinal Safety |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | Moderate |
| Ibuprofen | High | High | High | Lower |
| Naproxen | High | Moderate | Moderate | Lower |
| Diclofenac | Very High | High | Moderate | Low |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cytotoxic Effects : Studies have shown that at higher concentrations, this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Properties : Emerging evidence suggests that this compound may exert neuroprotective effects by modulating inflammatory pathways in neurodegenerative diseases.
- Impact on Platelet Function : Research indicates that this compound may influence platelet aggregation, which is relevant for its use in patients with cardiovascular concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
